(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid
Description
(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid is a chiral carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group at the C3 position and a hydroxyl group at the C2 position. The Cbz group serves as a protective moiety for amines, commonly used in peptide synthesis to prevent unwanted side reactions. The compound’s stereochemistry (2S configuration) and functional groups make it a valuable intermediate in pharmaceutical and biochemical research, particularly in the synthesis of peptidomimetics and enzyme inhibitors. Its molecular formula is C11H13NO5 (calculated based on structural analogs), with a molecular weight of approximately 263.23 g/mol.
Properties
IUPAC Name |
(2S)-2-hydroxy-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c13-9(10(14)15)6-12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWQKAHYINBSDJ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514045 | |
| Record name | (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42491-79-2 | |
| Record name | (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Protection of L-Serine via Benzyloxycarbonyl Chloride
The most straightforward and widely utilized method for synthesizing Cbz-Serine involves the direct protection of L-serine’s amino group using benzyloxycarbonyl chloride (Cbz-Cl). This reaction proceeds under mild basic conditions to ensure selective acylation of the α-amino group while preserving the hydroxyl and carboxylic acid functionalities.
Reaction Mechanism and Conditions
L-Serine is dissolved in a biphasic solvent system, typically comprising water and 1,4-dioxane (1:1 v/v), and cooled to 0–5°C in an ice bath. Aqueous sodium hydroxide (2 M) is added to maintain a pH of 9–10, facilitating the deprotonation of the amino group. Benzyloxycarbonyl chloride is introduced dropwise over 30 minutes, during which vigorous stirring ensures efficient mixing. The reaction is allowed to proceed at 0°C for 1 hour and subsequently at room temperature for an additional 2 hours.
Workup and Purification
Post-reaction, the mixture is acidified to pH 2–3 using concentrated hydrochloric acid, precipitating the product. The crude solid is collected via vacuum filtration and recrystallized from a mixture of ethyl acetate and hexane (3:1 v/v) to yield pure Cbz-Serine as a white crystalline solid. Typical yields range from 75% to 85%, depending on reaction scale and purity of reagents.
Key Parameters Influencing Yield
- Solvent System : The use of 1,4-dioxane enhances solubility of both L-serine and Cbz-Cl while minimizing hydrolysis of the acylating agent.
- Temperature Control : Maintaining temperatures below 5°C during Cbz-Cl addition reduces side reactions, such as oligomerization or over-acylation.
- Base Selection : Sodium hydroxide outperforms weaker bases (e.g., NaHCO₃) in ensuring complete deprotonation of the amino group, critical for high conversion rates.
Alternative Route via β-Lactone Intermediate
A less conventional but mechanistically intriguing approach involves the synthesis of Cbz-Serine through a β-lactone intermediate. This method, though more complex, offers insights into the stereoelectronic control of serine derivatives.
Synthesis of N-(Benzyloxycarbonyl)-L-Serine β-Lactone
In an anhydrous tetrahydrofuran (THF) solution, N-(benzyloxycarbonyl)-L-serine is treated with triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD, 1.1 equiv) under argon at 0°C. The reaction mixture is stirred for 24 hours, during which the β-lactone forms via intramolecular cyclization. The solvent is removed under reduced pressure, and the residue is purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the β-lactone as a colorless oil.
Lactone Ring-Opening to Yield Cbz-Serine
The β-lactone is subjected to nucleophilic attack by water in acetonitrile at 40°C for 6 hours. This step regenerates the hydroxyl group while retaining the Cbz-protected amino moiety. After solvent evaporation, the product is recrystallized from ethanol to afford Cbz-Serine in 70–78% overall yield.
Comparative Analysis of Methods
| Parameter | Direct Protection Method | β-Lactone Method |
|---|---|---|
| Reaction Time | 3–4 hours | 30 hours |
| Overall Yield | 75–85% | 70–78% |
| Complexity | Low | High |
| Stereochemical Control | Moderate | High |
The β-lactone route, while lengthier, provides superior stereochemical fidelity, making it advantageous for applications requiring high enantiomeric excess.
Industrial-Scale Production Considerations
Industrial synthesis of Cbz-Serine prioritizes cost efficiency and scalability. Continuous flow reactors have emerged as a preferred technology, enabling precise control over reaction parameters and reducing solvent waste.
Optimized Continuous Flow Protocol
- Reagent Mixing : L-Serine and Cbz-Cl are dissolved in separate streams of 1,4-dioxane and fed into a microreactor at 10 mL/min.
- Base Addition : Aqueous NaOH (2 M) is introduced via a T-junction, maintaining turbulent flow to ensure rapid mixing.
- Residence Time : The reaction mixture is held at 25°C for 15 minutes in a coiled tubular reactor.
- In-Line Acidification : Effluent is combined with HCl (6 M) in a static mixer, precipitating the product.
- Continuous Filtration : A belt filter system isolates the solid, which is dried in a rotary evaporator.
This method achieves throughputs of 5–7 kg/day with yields exceeding 80%, demonstrating viability for large-scale production.
Solvent Effects and Reaction Optimization
Recent studies have systematically evaluated solvent impacts on Cbz-Serine synthesis. Polar aprotic solvents like dimethylformamide (DMF) accelerate the acylation rate but complicate purification due to high boiling points. Conversely, ethereal solvents (e.g., THF) offer a balance between reaction kinetics and ease of workup.
Solvent Polarity and Yield Correlation
Data from solubility studies reveal that Cbz-Serine exhibits higher solubility in acetone (0.2055 mol·mol⁻¹ at 323.15 K) compared to water (9.737×10⁻⁴ mol·mol⁻¹ at 283.15 K). This disparity informs solvent selection for recrystallization, with acetone/hexane mixtures providing optimal recovery rates.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the free amino acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure due to its role as a protected amino acid.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid primarily involves its role as a protected amino acid. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthetic processes. Upon removal of the protecting group, the free amino acid can participate in various biochemical reactions, including peptide bond formation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid with analogous compounds, focusing on structural variations, physicochemical properties, and applications.
Boc-Protected Analog: (2S)-2-Hydroxy-3-[(tert-Butoxycarbonyl)amino]propanoic Acid
- Structure : Replaces the Cbz group with a tert-butoxycarbonyl (Boc) protecting group.
- Molecular Formula: C8H15NO5 .
- Molecular Weight : 205.21 g/mol .
- Key Differences: The Boc group offers stability under basic conditions but requires strong acids (e.g., trifluoroacetic acid) for deprotection, unlike the Cbz group, which is cleaved via hydrogenolysis . Lower molecular weight and reduced steric bulk compared to the Cbz analog.
- Applications : Preferred in solid-phase peptide synthesis (SPPS) for orthogonal protection strategies.
Fmoc-Protected Analog: (2S)-3-[3-Cyclohexyl-2-(Fmoc-amino)propanamido]-2-hydroxypropanoic Acid
Metabolite Analog: (2RS)-3-[(Sulfanyl/Sulfonyl)ethyl]-2-Hydroxypropanoic Acid Derivatives (M26, M30)
Peptidomimetic Derivatives with Additional Substituents
a. (2S)-2-[(2S)-2-(Cbz-amino)-3-methylbutanamido]-3-hydroxypropanoic Acid
- Structure : Incorporates a methylbutanamido side chain .
- Molecular Formula : C16H22N2O6 .
- Molecular Weight : 338.36 g/mol .
- Key Differences :
b. 3-(Guanidinopropyl)-2-Oxopyrrolidin-1-yl Derivative
- Structure: Contains a guanidinopropyl group and a pyrrolidinone ring .
- Key Differences: The guanidine group introduces strong basicity and hydrogen-bonding capacity. Pyrrolidinone ring imposes conformational constraints, useful in protease inhibitors .
Structural and Functional Comparison Table
Research Findings and Implications
- Synthetic Utility: The Cbz group in the target compound enables facile hydrogenolytic deprotection, making it advantageous in catalytic hydrogenation-based synthesis workflows .
- Biological Activity : Derivatives with bulky substituents (e.g., cyclohexyl in ) show improved cellular uptake in antiviral studies, while sulfur-containing analogs (e.g., M26/M30) exhibit altered metabolic pathways .
- Chiral Specificity : Enantiomerically pure (2S) configurations, as in the target compound, are critical for binding to stereospecific enzyme active sites, whereas racemic mixtures (e.g., M26/M30) may reduce potency .
Biological Activity
(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid, commonly referred to as Z-serine, is a serine derivative characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group. This compound has garnered interest due to its potential applications in peptide synthesis and its interactions in biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and biochemistry.
- Molecular Formula : C₁₁H₁₃N₁O₅
- Molar Mass : 239.22 g/mol
- CAS Number : 42491-79-2
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 494.5 ± 45.0 °C at 760 mmHg
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a substrate in enzymatic reactions and its potential as a building block in peptide synthesis.
Enzyme Interactions
Z-serine can serve as a substrate for various enzymes that recognize serine residues, providing insights into enzyme mechanisms and specificity. Although specific interaction data for this compound is limited, compounds with similar structures often exhibit significant interactions with enzymes involved in metabolic pathways.
Peptide Synthesis Applications
Z-serine is utilized as a protected amino acid in solid-phase peptide synthesis (SPPS). The Cbz group allows for the selective protection of the amino group during the assembly of peptide chains, preventing unwanted side reactions. After peptide synthesis, the Cbz group can be removed under mild conditions to expose the free amino group for further modifications or analyses.
Inhibition Studies
Research has indicated that compounds structurally related to Z-serine may exhibit inhibitory activity against various enzymes. For example, studies have shown that certain amino acid derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neuropharmacology . While direct studies on Z-serine's inhibitory effects are scarce, its structural characteristics suggest potential interactions with similar enzyme systems.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(((Benzyloxy)carbonyl)amino)propanoic acid | C₁₁H₁₃N₁O₄ | Lacks hydroxyl group on second carbon |
| (2S)-3-Amino-2-hydroxypropanoic acid | C₃H₇N₁O₃ | Simple structure; no benzyloxycarbonyl moiety |
| (S)-2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid | C₁₃H₁₉N₂O₇ | Contains tert-butoxycarbonyl protection |
The unique combination of the benzyloxycarbonyl protective group and the hydroxyl functionality in Z-serine enhances its reactivity compared to simpler derivatives, making it a valuable compound in synthetic applications.
Q & A
Q. What are the optimal synthetic routes for (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid, and what coupling agents are most effective in its preparation?
Methodological Answer: The compound is typically synthesized via a multi-step route involving:
- Amino Protection : Introduction of the benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions (e.g., sodium bicarbonate) to protect the amino group .
- Hydroxylation : Stereoselective hydroxylation at the C2 position, often achieved via Sharpless asymmetric dihydroxylation or enzymatic catalysis to maintain (2S) configuration .
- Carboxylic Acid Activation : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate amide bond formation or esterification .
- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC to achieve >95% purity .
Q. How can the purity and enantiomeric excess of this compound be reliably determined using analytical techniques?
Methodological Answer:
- Purity Analysis : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) is standard. UV detection at 254 nm is used due to the aromatic Cbz group .
- Enantiomeric Excess (ee) : Chiral HPLC (e.g., Chiralpak AD-H column) or capillary electrophoresis with cyclodextrin-based chiral selectors. Polarimetry can complement these methods, with reported specific rotations verified against literature standards .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₄NO₅) .
Advanced Research Questions
Q. What are the key challenges in maintaining the stereochemical integrity of this compound during solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Racemization Risk : The β-hydroxy group at C2 is prone to epimerization under basic conditions. Mitigation strategies include:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote β-elimination. Additives like HOBt (hydroxybenzotriazole) suppress side reactions .
Q. How does the benzyloxycarbonyl (Cbz) protecting group influence the compound’s reactivity in comparison to other amino-protecting strategies?
Methodological Answer:
- Stability : Cbz is stable under acidic conditions (e.g., TFA in SPPS) but removable via hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH). This contrasts with Fmoc (base-labile) and Boc (acid-labile) groups, offering orthogonal protection .
- Steric Effects : The bulky Cbz group reduces nucleophilic reactivity at the amino group, slowing acylation kinetics. Kinetic studies show a 20–30% slower coupling rate compared to Fmoc-protected analogs, necessitating extended reaction times .
- Byproduct Formation : Hydrogenolysis of Cbz generates benzyl alcohol, which must be carefully removed via extraction or chromatography to avoid interference in downstream applications .
Data Contradiction Analysis
5. Conflicting reports on optimal coupling agents: DCC vs. EDC in Cbz-protected amino acid synthesis.
Resolution:
- DCC Efficiency : Studies using DCC report higher yields (>85%) but note challenges in removing dicyclohexylurea byproducts, requiring silica gel chromatography .
- EDC Compatibility : EDC is preferred in aqueous or mixed-solvent systems (e.g., DMF/H₂O) due to better solubility, though yields drop to ~70% without DMAP .
- Recommendation : Use DCC/DMAP for anhydrous, small-scale syntheses; switch to EDC/HOBt for scalability and easier purification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
